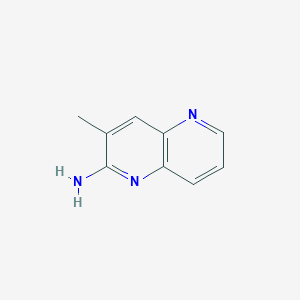

3-Methyl-1,5-naphthyridin-2-amine

CAS No.: 1049030-24-1

Cat. No.: VC3035951

Molecular Formula: C9H9N3

Molecular Weight: 159.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1049030-24-1 |

|---|---|

| Molecular Formula | C9H9N3 |

| Molecular Weight | 159.19 g/mol |

| IUPAC Name | 3-methyl-1,5-naphthyridin-2-amine |

| Standard InChI | InChI=1S/C9H9N3/c1-6-5-8-7(12-9(6)10)3-2-4-11-8/h2-5H,1H3,(H2,10,12) |

| Standard InChI Key | QRLYUZQZBLJANT-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=CC=N2)N=C1N |

| Canonical SMILES | CC1=CC2=C(C=CC=N2)N=C1N |

Introduction

Chemical Structure and Properties

Molecular Identification

3-Methyl-1,5-naphthyridin-2-amine is a heterocyclic aromatic compound characterized by a distinctive 1,5-naphthyridine core with functional group substitutions . The compound has a molecular formula of C9H9N3 and a precise molecular weight of 159.19 g/mol as computed by PubChem 2.1 . This compound has been assigned various identifiers in chemical databases, including PubChem CID 30484461 and ChEMBL ID CHEMBL5186479, which facilitate its tracking in scientific literature and databases . The structure consists of a bicyclic ring system with two nitrogen atoms positioned at the 1 and 5 positions of the naphthyridine core, along with a methyl group at position 3 and an amino group at position 2.

The compound is formally identified through several standardized chemical notations. Its IUPAC name is 3-methyl-1,5-naphthyridin-2-amine, which precisely describes its structural composition according to international chemical nomenclature guidelines . For computational and database purposes, the InChI (International Chemical Identifier) representation is InChI=1S/C9H9N3/c1-6-5-8-7(12-9(6)10)3-2-4-11-8/h2-5H,1H3,(H2,10,12), with a corresponding InChIKey of QRLYUZQZBLJANT-UHFFFAOYSA-N . The simplified molecular-input line-entry system (SMILES) notation, CC1=CC2=C(C=CC=N2)N=C1N, provides another standardized way to represent the compound's structure in a linear format suitable for computational processing .

Physical and Chemical Characteristics

While comprehensive physical characterization data for 3-methyl-1,5-naphthyridin-2-amine is somewhat limited in the literature, certain properties can be inferred from its structural features and related compounds. The compound's heterocyclic nature with multiple nitrogen atoms suggests potential for hydrogen bonding and moderate water solubility. The presence of the aromatic ring system contributes to the compound's stability and relatively planar configuration, which has implications for its ability to interact with biological targets through π-stacking interactions.

The amino group at position 2 is likely to exhibit basic properties, potentially influencing the compound's behavior in different pH environments. This functional group also serves as a potential site for hydrogen bonding interactions with biological targets, which may contribute to the compound's biological activity. The methyl group at position 3 increases the lipophilicity of the molecule compared to the unsubstituted naphthyridine core, potentially affecting its membrane permeability in biological systems. These structural features collectively contribute to the compound's physicochemical profile and potential applications in medicinal chemistry.

Comparative Analysis with Related Compounds

When comparing 3-methyl-1,5-naphthyridin-2-amine with structurally related compounds, notable differences emerge that highlight structure-activity relationships. A closely related derivative is 6-bromo-3-methyl-1,5-naphthyridin-2-amine, which maintains the core structure but includes a bromine atom at position 6 . This bromine substitution significantly alters the molecular weight (238.00 g/mol) and potentially the compound's biological activity profile through electronic and steric effects . The addition of the bromine atom may enhance binding affinity to certain protein targets through halogen bonding interactions.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|

| 3-Methyl-1,5-naphthyridin-2-amine | C9H9N3 | 159.19 | Base structure with methyl at position 3, amine at position 2 |

| 6-Bromo-3-methyl-1,5-naphthyridin-2-amine | C9H8BrN3 | 238.00 | Additional bromine at position 6 |

| 3-amino-5-methyl-1H-1,6-naphthyridin-2-one | C9H9N3O | 175.19 | Different ring nitrogen positions (1,6), carbonyl group present |

These structural variations provide valuable insights into how modifications to the 1,5-naphthyridine scaffold can alter physicochemical properties and potentially biological activities.

Synthesis Methodologies

Practical Synthesis Considerations

Synthetic approaches to naphthyridines must address several practical considerations, including regioselectivity, functional group compatibility, and purification challenges. The choice of acid catalysts significantly influences reaction outcomes, with acetic acid, sulfuric acid, and phosphoric acid commonly employed in various ratios depending on the specific naphthyridine target . For example, a reaction employing phosphoric acid at 70-75°C for 40 minutes has been reported to yield 72% of a related naphthyridine compound with 96% HPLC purity after appropriate workup and purification .

The purification of naphthyridine compounds typically involves a sequence of steps including pH adjustment, filtration, extraction with suitable organic solvents such as dichloromethane, and column chromatography . The selection of appropriate chromatographic conditions, including suitable stationary phases (e.g., aluminum oxide) and mobile phase compositions (e.g., dichloromethane:methanol mixtures), is crucial for achieving high-purity final products . For 1,5-naphthyridine derivatives specifically, regioselective functionalization presents an additional challenge that has been addressed through the development of selective Suzuki coupling protocols targeting specific positions on the naphthyridine ring .

Modern Synthetic Advances

Recent advances in synthetic methodologies have expanded the toolkit available for preparing functionalized naphthyridines, including 1,5-naphthyridine derivatives. Modern approaches often employ transition metal-catalyzed cross-coupling reactions to introduce diverse substituents at specific positions of the naphthyridine core. A regioselective Suzuki coupling protocol has been developed specifically for the functionalization of the 2-position of the 1,5-naphthyridine ring, which is particularly relevant for the synthesis of compounds like 3-methyl-1,5-naphthyridin-2-amine and its derivatives .

These contemporary synthetic methods offer advantages in terms of functional group tolerance, reaction efficiency, and access to previously challenging substitution patterns. The continued development of selective synthetic methodologies for naphthyridines reflects the growing interest in these compounds as valuable scaffolds for medicinal chemistry applications. Future synthetic approaches may leverage emerging technologies such as flow chemistry, photocatalysis, and computational prediction of reaction outcomes to further optimize the preparation of functionalized naphthyridines including 3-methyl-1,5-naphthyridin-2-amine.

Biological Activities and Applications

Enzyme Inhibition Properties

The biological activity profile of 3-methyl-1,5-naphthyridin-2-amine and closely related derivatives suggests significant potential for enzyme inhibition applications. Compounds with the 1,5-naphthyridin-2-amine scaffold have demonstrated promising activity as protein arginine methyltransferase 5 (PRMT5) inhibitors when complexed with methylthioadenosine (MTA) . Specifically, fragment hits based on this scaffold have shown binding potencies with PRMT5/MTA dissociation constants (KD) in the range of 53.0-62.0 μM, indicating moderate but significant binding affinity . The lipophilic ligand efficiency (LLE) values of approximately 3.1-3.2 for these compounds suggest a favorable balance between potency and physicochemical properties.

X-ray co-crystal structures of these 1,5-naphthyridin-2-amine derivatives with PRMT5/MTA complexes have been determined (PDB: 7UYF and PDB: 7UY1), providing valuable insights into their binding modes and molecular interactions . These structural studies reveal that the naphthyridine scaffold adopts specific conformations within the enzyme binding pocket, making key interactions with protein residues. One notable interaction involves the Ser578 side chain, which differentiates the binding mode of these compounds from other fragment hits targeting the same enzyme . These structural insights provide a rational basis for further optimization of the 1,5-naphthyridine scaffold to enhance potency and selectivity toward PRMT5 inhibition.

Drug Development Considerations

The development of 3-methyl-1,5-naphthyridin-2-amine and related compounds as potential therapeutic agents requires careful consideration of several pharmaceutical factors. The compound's structural features, including the 1,5-naphthyridine core with strategically positioned nitrogen atoms, contribute to its potential for forming specific interactions with biological targets. The presence of the amino group at position 2 provides a site for hydrogen bonding interactions, while the methyl group at position 3 may influence the compound's lipophilicity and membrane permeability.

An important consideration in the development of naphthyridine-based drugs is selectivity against off-target effects. Some naphthyridine derivatives have shown minimal off-target inhibitory activity against human phosphoinositide kinases and specific protein kinases (MINK1 and MAP4K kinases), which is advantageous for reducing potential toxicity issues . For instance, teratogenicity and testicular toxicity observed with some PfPI4K inhibitors in rats highlight the importance of careful selectivity profiling during drug development . The ability of certain 1,5-naphthyridine derivatives to maintain activity against field isolates and drug-resistant strains of Plasmodium falciparum further underscores their potential value in addressing emerging resistance challenges in infectious disease treatments .

Analytical Characterization Methods

Spectroscopic Identification Techniques

The characterization of 3-methyl-1,5-naphthyridin-2-amine typically employs various spectroscopic techniques that provide comprehensive structural information. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary analytical tool, with proton (1H) NMR spectra revealing characteristic signals for the methyl group, aromatic protons, and amino group hydrogens . The methyl group typically appears as a singlet at approximately 2.5-2.7 ppm, while the aromatic protons of the naphthyridine ring system generate a more complex pattern of signals in the 7.0-9.0 ppm region. Carbon-13 (13C) NMR provides complementary information about the carbon framework, with distinctive signals for the methyl carbon, aromatic carbons, and carbon atoms adjacent to nitrogen.

Mass spectrometry offers another valuable approach for structural confirmation and purity assessment of 3-methyl-1,5-naphthyridin-2-amine. The compound typically exhibits a molecular ion peak at m/z 159, corresponding to its molecular weight, with characteristic fragmentation patterns that can help confirm its structure . High-resolution mass spectrometry provides precise mass measurements that can distinguish between closely related structures with similar nominal masses. Infrared (IR) spectroscopy can identify key functional groups, with characteristic absorption bands for the primary amine (NH2) stretching vibrations typically observed in the 3300-3500 cm-1 region, and various bands associated with the aromatic ring system in the fingerprint region.

Chromatographic Analysis

Chromatographic techniques play a crucial role in the purification and analysis of 3-methyl-1,5-naphthyridin-2-amine and related compounds. High-Performance Liquid Chromatography (HPLC) is commonly employed for purity assessment, with typical analyses achieving 96% purity or higher for well-synthesized naphthyridine derivatives . The selection of appropriate HPLC conditions, including suitable stationary phases and mobile phase compositions, is critical for achieving good separation of the target compound from potential impurities or synthetic byproducts.

Column chromatography serves as a primary purification method for naphthyridine compounds following synthesis. Aluminum oxide has been reported as an effective stationary phase for the purification of related naphthyridines, with dichloromethane:methanol mixtures at various ratios (e.g., 80:1 or 100:1) used as eluents . The purification process typically involves initial workup steps such as pH adjustment, filtration, and extraction, followed by column chromatography to achieve the desired product purity . Thin-Layer Chromatography (TLC) provides a complementary technique for monitoring reaction progress and guiding purification efforts, with visualization methods such as UV detection particularly useful for naphthyridine compounds due to their inherent chromophoric properties.

Advanced Structural Characterization

X-ray crystallography offers detailed three-dimensional structural information when suitable crystals of 3-methyl-1,5-naphthyridin-2-amine or its derivatives can be obtained. This technique has been successfully applied to related 1,5-naphthyridin-2-amine compounds complexed with protein targets, revealing important insights into binding modes and molecular interactions . The crystal structures of these complexes have been deposited in the Protein Data Bank (e.g., PDB: 7UYF and PDB: 7UY1), providing valuable resources for understanding the structural basis of their biological activities .

Computational methods complement experimental techniques in the structural characterization of naphthyridine compounds. Molecular modeling and density functional theory (DFT) calculations can predict various properties including preferred conformations, electronic distribution, and potential interaction sites with biological targets. For compounds like 6-bromo-3-methyl-1,5-naphthyridin-2-amine, predicted collision cross-section values have been reported for various adducts, providing additional physicochemical parameters that can aid in structural characterization . These values, such as 142.2 Å2 for the [M+H]+ adduct, reflect the three-dimensional shape and size of the molecule and can be useful for analytical techniques like ion mobility mass spectrometry .

Future Research Directions

Structure Optimization Opportunities

The structural framework of 3-methyl-1,5-naphthyridin-2-amine offers numerous opportunities for optimization to enhance its pharmacological properties and target specificity. Strategic modifications to the core structure could focus on several key positions, including substitution at the 6-position (as demonstrated by the 6-bromo derivative), modification of the 2-amino group, or replacement of the 3-methyl group with alternative functionalities . These structural variations could be designed to modulate properties such as solubility, metabolic stability, and target binding affinity, guided by established structure-activity relationships for the 1,5-naphthyridine scaffold.

The development of structure-based design approaches utilizing existing X-ray crystal structures of related 1,5-naphthyridine compounds bound to target proteins could accelerate the optimization process . By analyzing the binding modes and key interactions observed in these structures, researchers can rationally design modifications to enhance potency and selectivity. Computational methods, including molecular docking and molecular dynamics simulations, could further assist in predicting the effects of structural modifications on target binding and pharmacokinetic properties. This integrated approach combining experimental data with computational predictions offers a promising strategy for optimizing 3-methyl-1,5-naphthyridin-2-amine derivatives for specific therapeutic applications.

Expanding Therapeutic Applications

The biological activity profile of the 1,5-naphthyridine scaffold suggests potential applications beyond the currently explored areas of enzyme inhibition and antimalarial activity. The structural features of 3-methyl-1,5-naphthyridin-2-amine, including its nitrogen-rich heterocyclic core and strategic functionality, make it a promising candidate for exploration in various therapeutic areas. Given the activity of related compounds against protein methyltransferases, investigation of potential applications in cancer therapy represents a logical extension, as protein methylation plays crucial roles in regulating gene expression and cellular processes relevant to cancer development and progression .

The dual-mechanism antimalarial activity observed with some 1,5-naphthyridine derivatives suggests potential applications against other infectious diseases where similar mechanisms might be relevant . The inhibition of phosphoinositide kinases and interference with metabolic pathways could be exploited for developing antiparasitic agents beyond malaria. Additionally, the scaffolds that demonstrate selectivity against mammalian kinases while maintaining activity against pathogen targets are particularly valuable for developing drugs with favorable safety profiles . Exploring the activity of 3-methyl-1,5-naphthyridin-2-amine and optimized derivatives against a broader range of pathogens could uncover new applications in infectious disease treatment.

Advanced Synthetic Approaches

The development of sustainable synthetic approaches represents another important direction for future research. Green chemistry principles could be applied to naphthyridine synthesis, focusing on reducing the use of hazardous reagents, employing more environmentally benign solvents, and improving atom economy. For example, current synthesis methods for related naphthyridines often utilize strong acids and require chromatographic purification, which presents opportunities for improvement . The exploration of biocatalytic methods, continuous flow chemistry, and solvent-free or aqueous reaction conditions could contribute to more sustainable synthetic approaches for preparing 3-methyl-1,5-naphthyridin-2-amine and related compounds, facilitating their development for various applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume